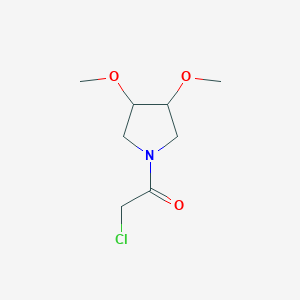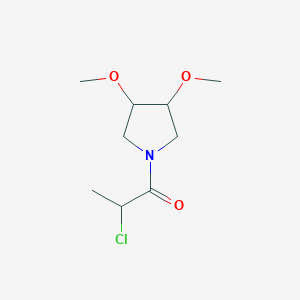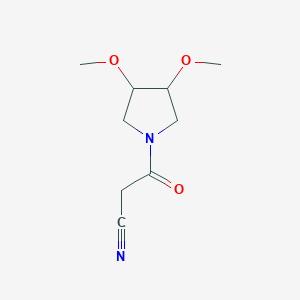
1-(2-Fluoropyridin-4-yl)piperidin-3-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Selective Human 5-HT1D Receptor Ligands : The fluorination of piperidine derivatives has been explored to produce selective ligands for the human 5-HT1D receptor, which could have implications for treating migraines and other conditions. The incorporation of fluorine into these ligands significantly reduced their pKa, improving oral absorption without predictable effects on oral bioavailability (M. B. van Niel et al., 1999).
Accessing (Multi)Fluorinated Piperidines : A simple and robust cis-selective hydrogenation of abundant and cheap fluoropyridines has been developed to yield a broad scope of (multi)fluorinated piperidines. These compounds are pivotal in pharmaceutical and agrochemical research, providing a chemoselective reduction pathway while tolerating other aromatic systems (Tobias Wagener et al., 2020).
Synthesis of Neuroleptic Agents : The synthesis of neuroleptic agents using fluoropyridine and piperidine derivatives has been investigated. These compounds are used in metabolic studies and have potential applications in developing treatments for psychiatric disorders (I. Nakatsuka et al., 1981).
Chemical Engineering Applications
Quantum Chemical and Molecular Dynamic Simulation Studies : The inhibition efficiencies of certain piperidine derivatives on the corrosion of iron have been predicted using quantum chemical calculations and molecular dynamics simulations. This research is crucial for the development of new corrosion inhibitors for industrial applications (S. Kaya et al., 2016).
Materials Science Applications
Nucleoside Analogues : The synthesis of nucleoside analogues involving 2-fluoropyridine derivatives has been studied. These compounds have potential applications in the development of new materials and pharmaceuticals (Zhenhua Sun et al., 2006).
Conformational Analysis and Drug Development
Conformational Analysis and Crystal Structure : The conformational analysis of fluoropiperidine derivatives has been conducted to understand their structural properties better. This research aids in the development of drugs with improved efficacy and stability (J. Ribet et al., 2005).
Orientations Futures
Piperidine derivatives, including “1-(2-Fluoropyridin-4-yl)piperidin-3-ol”, continue to be an important area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mécanisme D'action
Target of Action
The primary target of 1-(2-Fluoropyridin-4-yl)piperidin-3-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with the CCR5 receptor, acting as an antagonist . It is believed to anchor to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 from entering the cell .
Biochemical Pathways
The blockade of the CCR5 receptor by this compound prevents the entry of HIV-1 into the cell . This action disrupts the normal pathway of HIV-1 infection, potentially slowing the progression of the disease .
Pharmacokinetics
The compound’s molecular weight is 19622 g/mol, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of this compound’s action is the prevention of HIV-1 entry into cells . This can potentially slow the progression of HIV-1 infection and improve the response to treatment .
Propriétés
IUPAC Name |
1-(2-fluoropyridin-4-yl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-10-6-8(3-4-12-10)13-5-1-2-9(14)7-13/h3-4,6,9,14H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWHMOSAOOCWTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















